molecular formula C12H14O4 B13984658 Tert-butyl 5-formyl-2-hydroxybenzoate

Tert-butyl 5-formyl-2-hydroxybenzoate

Cat. No.: B13984658
M. Wt: 222.24 g/mol
InChI Key: REOGBZFNSPNBJJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-2-hydroxybenzoate: is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, featuring a tert-butyl group, a formyl group, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-2-hydroxybenzoate typically involves the formylation of tert-butyl 2-hydroxybenzoate. One common method is the Vilsmeier-Haack reaction, where the formyl group is introduced using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-formyl-2-hydroxybenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Chemistry: Tert-butyl 5-formyl-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoate derivatives.

Medicine: While not a drug itself, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activity and can be optimized for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-2-hydroxybenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the formyl group is reduced to an alcohol by the addition of hydrogen atoms. The hydroxyl group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds.

Comparison with Similar Compounds

    Tert-butyl 2-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain types of reactions.

    5-Formyl-2-hydroxybenzoic acid: Similar structure but without the tert-butyl group, affecting its solubility and reactivity.

    Methyl 5-formyl-2-hydroxybenzoate: Similar but with a methyl ester group instead of a tert-butyl ester, influencing its chemical properties.

Uniqueness: Tert-butyl 5-formyl-2-hydroxybenzoate is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

tert-butyl 5-formyl-2-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-7,14H,1-3H3

InChI Key

REOGBZFNSPNBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C=O)O

Origin of Product

United States

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